1-(3-Bromo-5-fluorophenyl)-4-((tert-butyldimethylsilyl)oxy)piperazine 1-(3-Bromo-5-fluorophenyl)-4-((tert-butyldimethylsilyl)oxy)piperazine
Brand Name: Vulcanchem
CAS No.: 1704069-66-8
VCID: VC3410049
InChI: InChI=1S/C16H26BrFN2OSi/c1-16(2,3)22(4,5)21-20-8-6-19(7-9-20)15-11-13(17)10-14(18)12-15/h10-12H,6-9H2,1-5H3
SMILES: CC(C)(C)[Si](C)(C)ON1CCN(CC1)C2=CC(=CC(=C2)Br)F
Molecular Formula: C16H26BrFN2OSi
Molecular Weight: 389.38 g/mol

1-(3-Bromo-5-fluorophenyl)-4-((tert-butyldimethylsilyl)oxy)piperazine

CAS No.: 1704069-66-8

Cat. No.: VC3410049

Molecular Formula: C16H26BrFN2OSi

Molecular Weight: 389.38 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Bromo-5-fluorophenyl)-4-((tert-butyldimethylsilyl)oxy)piperazine - 1704069-66-8

Specification

CAS No. 1704069-66-8
Molecular Formula C16H26BrFN2OSi
Molecular Weight 389.38 g/mol
IUPAC Name [4-(3-bromo-5-fluorophenyl)piperazin-1-yl]oxy-tert-butyl-dimethylsilane
Standard InChI InChI=1S/C16H26BrFN2OSi/c1-16(2,3)22(4,5)21-20-8-6-19(7-9-20)15-11-13(17)10-14(18)12-15/h10-12H,6-9H2,1-5H3
Standard InChI Key KRBOLIRSBYPCNW-UHFFFAOYSA-N
SMILES CC(C)(C)[Si](C)(C)ON1CCN(CC1)C2=CC(=CC(=C2)Br)F
Canonical SMILES CC(C)(C)[Si](C)(C)ON1CCN(CC1)C2=CC(=CC(=C2)Br)F

Introduction

1-(3-Bromo-5-fluorophenyl)-4-((tert-butyldimethylsilyl)oxy)piperazine is a synthetic organic compound with a molecular formula of C16H26BrFN2OSi and a molecular weight of approximately 389.38 g/mol . This compound is of interest in various fields, including pharmaceutical research and material science, due to its unique structural features and potential biological activities.

Biological Activity and Potential Applications

1-(3-Bromo-5-fluorophenyl)-4-((tert-butyldimethylsilyl)oxy)piperazine exhibits potential biological activities that make it a valuable compound in pharmaceutical research. The presence of bromo and fluoro groups can enhance binding affinity to various molecular targets, such as receptors and enzymes. This property is crucial for developing therapeutic agents, particularly in areas like depression and anxiety, where modulation of neurotransmitter receptors is key.

Antidepressant Activity

Compounds similar to this piperazine derivative may exhibit antidepressant properties by modulating serotonin receptors. Studies on related compounds have shown their ability to act as multi-target agents, influencing serotonin transporter activity and receptor interactions, which are critical in treating major depressive disorders.

Enzyme Inhibition and Cancer Treatment Potential

The compound's structural features also suggest potential as an inhibitor of specific enzymes involved in metabolic pathways. Additionally, investigations into related compounds have revealed their potential as inhibitors of receptor tyrosine kinases, which are crucial in signaling pathways involved in cancer progression. This opens avenues for exploring its anti-cancer properties.

Synthesis Approaches

The synthesis of 1-(3-Bromo-5-fluorophenyl)-4-((tert-butyldimethylsilyl)oxy)piperazine typically involves several key steps:

  • Bromination and Fluorination: These reactions introduce the halogen substituents onto the phenyl ring.

  • Piperazine Formation: The core piperazine structure is formed through nucleophilic substitution reactions.

  • TBDMS Protection: The hydroxyl group is protected using TBDMSCl to facilitate further reactions without compromising the molecule's integrity.

Research Findings and Applications

Recent studies have focused on the synthesis and biological evaluation of piperazine-containing compounds. These investigations often highlight the significance of substituent groups like bromine and fluorine in enhancing pharmacological profiles. The compound serves as an intermediate in the synthesis of various pharmaceuticals and acts as a probe in biological studies to investigate interactions between small molecules and biological macromolecules.

Pharmaceutical Development

It is utilized in the development of analgesics and anti-inflammatory agents due to its ability to interact with specific biological targets.

Material Science Applications

The compound is also explored for applications in material science, particularly in the development of advanced polymers and coatings. The TBDMS group provides functionalization opportunities that enhance the mechanical properties and chemical resistance of materials.

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